Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-)

Description

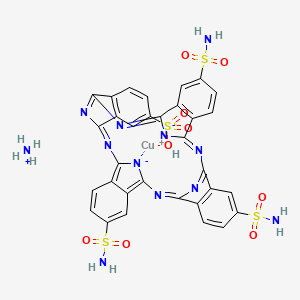

Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3−)-N29,N30,N31,N32)cuprate(1−) is a phthalocyanine-based copper complex with a mixed functionalization of sulphonamido (sulphamoyl) and sulphonate groups. The structure features three sulphamoyl groups at positions 9, 16, and 23 and one sulphonato group at position 2 on the phthalocyanine macrocycle. The ammonium counterion balances the anionic charge of the complex. This compound belongs to a class of metallophthalocyanines known for applications in catalysis, photodynamic therapy, and dye-sensitized solar cells due to their tunable electronic properties and solubility .

Properties

CAS No. |

100063-55-6 |

|---|---|

Molecular Formula |

C32H23CuN12O9S4 |

Molecular Weight |

911.4 g/mol |

IUPAC Name |

azanium;copper(1+);15,24,33-trisulfamoyl-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19,21(38),22(27),23,25,28,30,32,34-nonadecaene-6-sulfonic acid |

InChI |

InChI=1S/C32H19N11O9S4.Cu.H3N/c33-53(44,45)13-1-5-17-21(9-13)29-36-25(17)38-30-23-11-15(55(35,48)49)3-7-19(23)27(40-30)42-32-24-12-16(56(50,51)52)4-8-20(24)28(43-32)41-31-22-10-14(54(34,46)47)2-6-18(22)26(37-29)39-31;;/h1-12H,(H7-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H3/q-2;+1;/p+1 |

InChI Key |

QLNGWONDIDBVHE-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)S(=O)(=O)N)C(=N7)N=C2[N-]3)S(=O)(=O)N)C9=C4C=CC(=C9)S(=O)(=O)O.[NH4+].[Cu+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) typically involves the following steps:

Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by heating phthalonitrile with a copper salt (such as copper chloride) in the presence of a base (like sodium methoxide) under an inert atmosphere.

Sulphamoylation: The phthalocyanine core is then reacted with sulphamoyl chloride in the presence of a base to introduce the sulphamoyl groups at the 9, 16, and 23 positions.

Sulphonation: The compound is further treated with sulphuric acid or chlorosulphonic acid to introduce the sulphonato group at the 2-position.

Ammonium Salt Formation: Finally, the compound is neutralized with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated control systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: The sulphamoyl and sulphonato groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phthalocyanines, while substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) serves as a catalyst in various organic reactions, particularly in oxidation and reduction processes. Its ability to stabilize different oxidation states makes it a valuable tool in synthetic organic chemistry.

Biology

In biological applications, this compound is investigated as a photosensitizer in photodynamic therapy for cancer treatment. Its capacity to generate reactive oxygen species upon light activation allows it to selectively target cancer cells.

Medicine

Research is ongoing into the antimicrobial and antiviral properties of this compound. Studies have indicated its potential effectiveness against various pathogens, suggesting possible applications in developing new therapeutic agents.

Industry

In industrial settings, Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is utilized in:

- Dye-sensitized solar cells : Its strong coloration and stability make it an excellent candidate for light-harvesting materials.

- Pigments for inks and coatings : The compound's vibrant color and chemical stability are advantageous for producing high-quality pigments.

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Chemistry | Catalyst in organic reactions | High stability and reactivity |

| Biology | Photosensitizer in cancer therapy | Selective targeting of cancer cells |

| Medicine | Antimicrobial agent | Potential effectiveness against pathogens |

| Industry | Dye-sensitized solar cells | Strong coloration and stability |

| Pigments for inks | High-quality color production |

Case Studies

- Photodynamic Therapy : A study demonstrated that Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) effectively induced apoptosis in cancer cells when activated by specific wavelengths of light. This highlights its potential as a therapeutic agent in oncology.

- Catalytic Reactions : Research indicated that this compound could catalyze oxidation reactions with high efficiency compared to traditional catalysts like platinum-based systems. The results showed improved reaction rates and selectivity.

- Antimicrobial Activity : In vitro studies revealed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, suggesting its potential role as a new antimicrobial agent.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can damage cellular components and kill cancer cells. The copper ion at the core plays a crucial role in these processes, facilitating electron transfer and redox reactions.

Comparison with Similar Compounds

Degree and Position of Sulfonation/Sulphonamidation

Phthalocyanine derivatives vary significantly in the number and type of sulfonic acid-derived substituents, which directly influence solubility and reactivity:

| Compound Name | Sulfonation/Sulphonamidation Pattern | Counterion | CAS Number | Key Properties (Inferred) |

|---|---|---|---|---|

| Target Compound | 3 sulphamoyl + 1 sulphonato | Ammonium | 94277-13-1 | Enhanced solubility in polar solvents |

| Tetrahydrogen [29H,31H-phthalocyanine-2,9,16,23-tetrasulphonato(6−)-N29,N30,N31,N32]cuprate(4−) | 4 sulphonato groups | Hydrogen | 26400-93-1 | High hydrophilicity; strong acidity |

| Trihydrogen [29H,31H-phthalocyaninetrisulphonato(5−)-N29,N30,N31,N32]cuprate(3−) | 3 sulphonato groups | Hydrogen | 30638-09-6 | Moderate solubility; pH-dependent stability |

| Sodium [disulphamoyl-29H,31H-phthalocyaninesulphonato(3−)-N29,N30,N31,N32]cuprate(1−) | 2 sulphamoyl + 1 sulphonato | Sodium | Not specified | Lower solubility in organic solvents |

| Dihydrogen [29H,31H-phthalocyaninedisulphonato(4−)-N29,N30,N31,N32]cuprate(2−) | 2 sulphonato groups | Hydrogen | 29188-28-1 | Limited solubility; potential for aggregation |

Key Insights :

- The target compound’s trisulphamoyl groups likely improve solubility in aqueous and polar aprotic solvents compared to purely sulphonated analogs (e.g., 26400-93-1), which rely on ionic interactions .

- Sodium or hydrogen counterions (e.g., 29188-28-1) may reduce solubility in nonpolar media compared to the ammonium ion, which can form weaker ion-dipole interactions .

Functional Group Effects

Metal Center Variations

While the target compound uses copper, other phthalocyanines employ metals like platinum or nickel:

- [29H,31H-phthalocyaninato(2−)-N29,N30,N31,N32]platinum (CAS-linked EC 237-927-7): Platinum centers enhance photostability and catalytic efficiency in oxidation reactions but reduce solubility .

- Nickel phthalocyanines (e.g., 305-644-9): Nickel complexes are less redox-active than copper analogs, limiting their use in electron-transfer applications .

Research Implications

- The target compound’s ammonium counterion and mixed functionalization make it a candidate for dye-sensitized solar cells, where solubility and charge transfer are critical .

- Compared to di- or tetrasulphonated analogs, its trisulphamoyl groups may reduce aggregation in solution, a common issue in phthalocyanine chemistry .

Biological Activity

The compound Ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) is a complex metal-organic compound that has garnered interest for its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C32H18CuN11O9S4.H4N

- CAS Registry Number : 94534-99-3

- Molecular Weight : Not specified

- Structure : The compound features a phthalocyanine core with multiple sulfonamide groups, contributing to its solubility and biological interactions.

- Antimicrobial Activity : Research indicates that phthalocyanine derivatives exhibit significant antimicrobial properties. The copper center in the compound is believed to enhance its reactivity towards microbial cells, leading to cell membrane disruption and death.

- Photodynamic Therapy (PDT) : Phthalocyanines are known photosensitizers. Upon light activation, they generate reactive oxygen species (ROS) that can induce apoptosis in cancer cells. This property is particularly useful in targeted cancer therapies.

- Catalytic Properties : The cuprate component facilitates various catalytic reactions, which can be harnessed in synthetic organic chemistry and environmental applications, such as pollutant degradation.

Case Studies

- Anticancer Studies : A study demonstrated that ammonium cuprate phthalocyanines effectively inhibited the growth of several cancer cell lines when activated by light. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death .

- Antibacterial Efficacy : In vitro tests have shown that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of bacterial cell membranes and interference with metabolic processes .

- Electrocatalytic Applications : Recent research highlighted the use of copper phthalocyanine derivatives in electrocatalysis for energy conversion processes, showcasing their versatility beyond biological applications .

Comparative Biological Activity Table

Research Findings

- Synthesis and Characterization : The synthesis of ammonium (9,16,23-trisulphamoyl-29H,31H-phthalocyanine-2-sulphonato(3-)-N29,N30,N31,N32)cuprate(1-) involves complex chemical processes that yield a stable product suitable for various applications in biomedicine and catalysis .

- Safety Profile : Preliminary assessments indicate that the compound has a favorable safety profile; however, further toxicological studies are necessary to fully understand its implications for human health .

- Future Directions : Ongoing research aims to optimize the synthesis of this compound to enhance its biological activity and reduce potential side effects, making it a promising candidate for clinical applications in oncology and infectious disease management.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this copper phthalocyanine derivative to ensure precise stoichiometry and purity?

- Methodological Answer : Synthesis involves controlled sulfonation and metallation of phthalocyanine precursors. Key steps include:

- Sulfamoylation : React phthalocyanine with sulfamoyl chloride in anhydrous DMF at 60–80°C under nitrogen, monitoring progress via FT-IR for sulfonamide bond formation (1,650–1,300 cm⁻¹) .

- Copper insertion : Use copper(II) acetate in aqueous ammonia (pH 9–10) to chelate the phthalocyanine core. Stoichiometric ratios (e.g., 1:1 Cu²⁺:phthalocyanine) are critical to avoid overmetallation .

- Purification : Dialysis against deionized water (MWCO 1 kDa) removes unreacted sulfamoyl groups and metal ions. Confirm purity via elemental analysis (C, H, N, S, Cu) and HPLC (C18 column, acetonitrile/water gradient) .

Q. What spectroscopic techniques are most effective for characterizing the electronic structure of this compound?

- Methodological Answer :

- UV-Vis-NIR : Phthalocyanine Q-bands (600–700 nm) and B-bands (300–400 nm) indicate π→π* transitions. Aggregation states (monomer vs. dimer) are inferred from peak broadening/shifts in DMSO vs. aqueous solutions .

- ESR : Detect paramagnetic Cu²⁺ centers (d⁹ configuration) at X-band frequencies (9–10 GHz). Hyperfine splitting constants (A∥ ≈ 140–160 G) confirm axial symmetry .

- XPS : Analyze binding energies of Cu 2p₃/₂ (~935 eV) and N 1s (~399 eV) to verify oxidation state and coordination environment .

Advanced Research Questions

Q. How does the trisulphamoyl-sulphonato substitution pattern influence catalytic activity in oxygen reduction reactions (ORR)?

- Methodological Answer :

- Electrochemical Testing : Use rotating disk electrode (RDE) voltammetry in 0.1 M KOH. Compare ORR onset potentials (Eₒₙₛₑₜ) and electron transfer number (n) via Koutecky-Levich analysis. The sulphonato groups enhance hydrophilicity, improving interfacial electron transfer .

- Structure-Activity Correlation : Replace sulphamoyl groups with non-ionic substituents (e.g., methyl) to isolate their role in stabilizing Cu²⁺-O₂ intermediates. Monitor H₂O₂ yield via ring-disk electrode (RRDE) .

Q. What experimental strategies resolve contradictions in reported solubility and aggregation behavior across different solvents?

- Methodological Answer :

- Dynamic Light Scattering (DLS) : Measure hydrodynamic radii in polar aprotic (DMF, DMSO) vs. aqueous solvents. Sulphonato groups promote colloidal stability in water (Zeta potential < −30 mV), while aggregation dominates in low-polarity media .

- Controlled pH Studies : Adjust pH (2–12) to protonate/deprotonate sulphonato groups. Correlate solubility (via UV-Vis absorbance) with ζ-potential to identify isoelectric points .

Q. How can computational modeling predict the compound’s electronic properties for photodynamic therapy (PDT) applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Simulate singlet-triplet energy gaps (ΔEₛₜ) to assess ROS generation potential. Compare with experimental EPR spin-trapping data using 5,5-dimethyl-1-pyrroline-N-oxide (DMPO) .

- TD-DFT : Model excited-state transitions to identify charge-transfer pathways. Validate against transient absorption spectroscopy (fs-TAS) .

Methodological Design & Theoretical Frameworks

Q. How to integrate this compound into a research framework linking synthesis, characterization, and application studies?

- Methodological Answer :

- Guided by Coordination Chemistry Theory : Use ligand field theory (LFT) to rationalize Cu²⁺ coordination geometry (square planar vs. distorted octahedral) and redox behavior .

- Multi-Step Workflow :

Synthesis : Optimize sulfamoylation efficiency via DoE (Design of Experiments) .

Characterization : Cross-validate spectroscopic data with computational models .

Application Testing : Benchmark catalytic/photophysical performance against analogous phthalocyanines (e.g., zinc or nickel derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic turnover frequencies (TOF) for CO₂ reduction?

- Methodological Answer :

- Controlled Replication : Standardize testing conditions (e.g., 0.5 M KHCO₃ electrolyte, CO₂-saturated solutions).

- Counterion Effects : Compare ammonium vs. sodium counterions (e.g., vs. 14) to assess ion-pairing impacts on Cu²⁺ accessibility .

- Operando Spectroscopy : Use in situ Raman to monitor intermediate species (e.g., *COOH) under varying potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.